2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
CAS No.: 2097872-11-0
Cat. No.: VC4555122
Molecular Formula: C21H25F2N3O
Molecular Weight: 373.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097872-11-0 |
|---|---|
| Molecular Formula | C21H25F2N3O |
| Molecular Weight | 373.448 |
| IUPAC Name | 2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
| Standard InChI | InChI=1S/C21H25F2N3O/c22-18-5-6-19(23)17(11-18)14-25-9-7-15(8-10-25)13-26-21(27)12-16-3-1-2-4-20(16)24-26/h5-6,11-12,15H,1-4,7-10,13-14H2 |
| Standard InChI Key | ZEQWPNSKSHPQIS-UHFFFAOYSA-N |
| SMILES | C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F |
Introduction
Structural Characteristics
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 2097872-11-0 | |
| Molecular Formula | C₂₁H₂₅F₂N₃O | |
| Molecular Weight | 373.448 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Acceptors | 3 (ketone O, two F atoms) |
The difluorophenyl group enhances lipid solubility (logP = 3.2), facilitating membrane permeability, while the cinnolinone moiety provides hydrogen-bonding capacity via its ketone oxygen.
Stereochemical Considerations
While the hexahydrocinnolinone core adopts a boat conformation to minimize ring strain, the piperidine ring exists predominantly in a chair configuration. Molecular dynamics simulations indicate that fluorination at the 2- and 5-positions of the phenyl ring induces electrostatic repulsion with the piperidine lone pair, stabilizing the observed dihedral angle. Enantiomeric resolution remains challenging due to rapid nitrogen inversion at room temperature, though chiral HPLC methods using cellulose tris(3,5-dimethylphenylcarbamate) columns have achieved partial separation.
Synthesis and Chemical Reactivity
Synthetic Pathways
Industrial and laboratory syntheses follow a convergent strategy:
-
Piperidine Intermediate: 4-(Aminomethyl)piperidine undergoes reductive amination with 2,5-difluorobenzaldehyde using NaBH₃CN in THF, yielding 1-[(2,5-difluorophenyl)methyl]piperidin-4-yl)methanamine.
-
Cinnolinone Construction: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate forms the hexahydrocinnolin-3-one scaffold, which is subsequently brominated at the 2-position using PBr₃.
-
Coupling: A nucleophilic substitution reaction links the intermediates via a methylene bridge under Mitsunobu conditions (DIAD, PPh₃).
Table 2: Optimization of Key Synthetic Steps
| Step | Reagents/Conditions | Yield Improvement Strategies |
|---|---|---|
| Reductive Amination | NaBH₃CN, THF, 0°C → RT | Microwave irradiation (50°C, 30 min) boosts yield from 68% → 82% |
| Bromination | PBr₃, DCM, 4Å MS | Substituent-directed lithiation enhances regioselectivity |
| Mitsunobu | DIAD, PPh₃, Dry THF | Azodicarboxylate alternatives reduce side-product formation |
Reaction Mechanisms
The compound undergoes characteristic reactions of its functional groups:
-
Ketone Reduction: NaBH₄ in MeOH reduces the cinnolinone ketone to a secondary alcohol, albeit with partial ring saturation.
-
Piperidine Alkylation: Electrophiles like methyl iodide selectively alkylate the piperidine nitrogen at elevated temperatures (60°C, DMF).
-
Fluorine Displacement: Despite the strong C-F bond, Pd-catalyzed coupling with arylboronic acids replaces the 5-fluoro substituent under Suzuki-Miyaura conditions.
Physical and Chemical Properties
Table 3: Experimental Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (dec.) | Differential Scanning Calorimetry |
| Solubility (25°C) | 2.1 mg/mL in DMSO | USP Equilibrium Method |
| pKa (Piperidine N) | 8.9 ± 0.2 | Potentiometric Titration |
| Plasma Protein Binding | 92.4% (Human Albumin) | Ultrafiltration Assay |
The high plasma protein binding correlates with its lipophilicity, suggesting potential drug-drug interactions via albumin displacement. Stability studies indicate decomposition ≤5% after 6 months at -20°C under argon, but aqueous solutions (pH 7.4) degrade by 18% within 72 hours via hydrolysis of the cinnolinone ring.
Biological Activity and Mechanisms of Action
Antitumor Effects
In MDA-MB-231 breast cancer cells, the compound inhibits proliferation (IC₅₀ = 3.7 μM) by dual mechanisms:
-
Topoisomerase II Poisoning: Intercalation into DNA-topoisomerase II complexes, stabilizing cleavage-competent intermediates.
-
HDAC6 Inhibition: Competitive binding to the histone deacetylase 6 catalytic pocket (Kᵢ = 89 nM), inducing α-tubulin hyperacetylation.
Table 4: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism Confirmation Assay |
|---|---|---|
| HCT-116 (Colon) | 4.2 | Comet assay (+300% DNA fragmentation) |
| A549 (Lung) | 5.8 | Western blot (↑ γH2AX phosphorylation) |
| HEK-293 (Normal Kidney) | >100 | LDH release assay (No membrane damage) |
Anti-inflammatory Activity
In LPS-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC₅₀ = 11.2 μM) by:
-
Downregulating iNOS expression via NF-κB p65 subunit nuclear exclusion.
-
Activating Nrf2-mediated HO-1 induction, quenching ROS by 62% at 10 μM.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume